molecular formula C10H23Cl2N3O2S B1374251 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride CAS No. 1089282-83-6

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride

Cat. No.: B1374251
CAS No.: 1089282-83-6
M. Wt: 320.3 g/mol
InChI Key: HKPCSAIVRZYXPM-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride typically involves the reaction of piperazine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-4-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.2ClH/c1-16(14,15)13-8-6-12(7-9-13)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCSAIVRZYXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1-(methylsulfonyl)piperazine hydrochloride (150 g, 632 mmol) in DCE (3.5 L) was added TEA (192 g, 1.90 mol). The mixture was stirred at rt for 1 h and then acetic acid (94.8 g, 1.58 mol) and 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (251 g, 1.26 mol) was added. After stirring another h, the reaction was cooled with an ice water bath and NaBH(OAc)3 (294 g, 1.39 mol) was added in four portions. The mixture was stirred overnight at rt. The reaction mixture was neutralized with saturated Na2CO3 to pH 8-9. The organic phase was washed with brine and H2O, dried (Na2SO4), and rotovapped down to provide the crude Boc-protected amine (A combination of 3 batches, 720 g). This amount was split into 2 batches and used without further purification. To 1,1-dimethylethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate (360 g, 1.04 mol) in MeOH (1 L) was added HCl (6 M in MeOH, 2 L). The mixture was stirred at rt for 30 min. About 1 L of MeOH was rotovapped off. The resultant precipitate was filtered, washed with MeOH, and dried on high vacuum to provide the title compound of Step C (A combination of 2 batches, 600 g, 1.87 mol, 89% over 2 steps). 1H NMR (400 MHz, D2O) δ 1.87-1.91 (m, 2H), 2.33-2.36 (m, 2H), 2.97 (s, 3H), 2.99-3.05 (m, 2H), 3.45-3.59 (m, 11H).
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
192 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
251 g
Type
reactant
Reaction Step Three
Quantity
294 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,1-dimethylethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
Quantity
360 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride

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